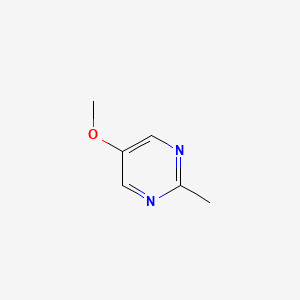
3-(2-Cyclopropylmethoxyphenyl)-propionic acid
説明
“3-(2-Cyclopropylmethoxyphenyl)-propionic acid” is a chemical compound that is likely to be a boronic acid derivative, given its structural similarity to known boronic acids . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of pinacol boronic esters is also a method that has been reported .Molecular Structure Analysis
The molecular structure of “3-(2-Cyclopropylmethoxyphenyl)-propionic acid” is likely to be similar to that of other boronic acids, with a boron atom attached to two hydroxyl groups and a phenyl group . The molecular weight is approximately 192.02 .Chemical Reactions Analysis
Boronic acids, including “3-(2-Cyclopropylmethoxyphenyl)-propionic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .科学的研究の応用
Biopolymer Reinforcement
- 3-(4-Hydroxyphenyl)propionic acid, a biobased hydroxy acid, has been used as an organic modifier in layered double hydroxides (LDHs) for reinforcing biopolymers. These materials exhibit high thermal stability and mechanical reinforcement, potentially applicable in fully biodegradable, green materials (Totaro et al., 2017).
Propionic Acid Recovery
- Research on the recovery of propionic acid from waste streams and fermentation broth highlights the importance of this compound in chemical industries. Techniques like reactive extraction are being studied for propionic acid recovery, relevant to environmental sustainability and industrial efficiency (Keshav et al., 2009).
Microbial Metabolism
- Escherichia coli strains have been shown to utilize aromatic acids like 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids for growth, converting them into other compounds through enzymatic reactions. This highlights potential applications in bioremediation and microbial processing (Burlingame & Chapman, 1983).
Catalytic Applications
- 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester and its derivatives have been used in the synthesis of new ligands for rhodium-catalyzed hydroformylation, demonstrating applications in catalysis and organic synthesis (Mikhel et al., 2011).
Crystal Structure Analysis
- The crystal structure of compounds like 3-hydroxy-3-phenylpropionic acid has been studied, providing insights into the molecular architecture and potential for material science applications (Das et al., 2012).
Microbial Production
- Studies on microbial production of propionic acid (propionate) demonstrate its commercial value in various industries, with emphasis on environmentally friendly biological processes replacing chemical synthesis (Gonzalez-Garcia et al., 2017).
Nematicidal Activity
- 3-Hydroxypropionic acid isolated from endophytic fungi exhibits selective nematicidal activity, suggesting its potential in agricultural applications for pest control (Schwarz et al., 2004).
Safety and Hazards
特性
IUPAC Name |
3-[2-(cyclopropylmethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)8-7-11-3-1-2-4-12(11)16-9-10-5-6-10/h1-4,10H,5-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQCTHJHBFGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Cyclopropylmethoxy)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



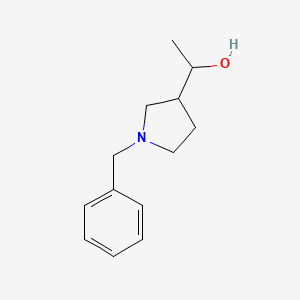
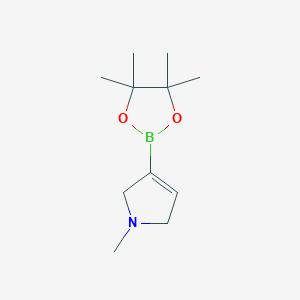
![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)
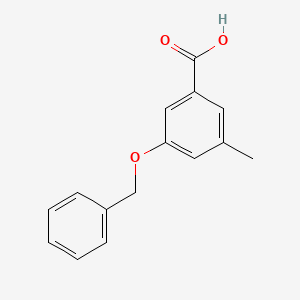

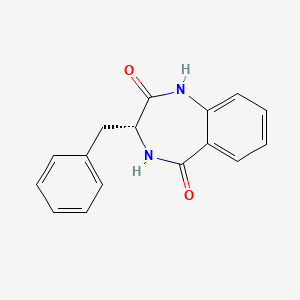

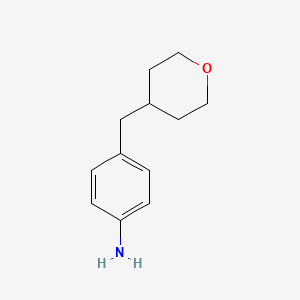


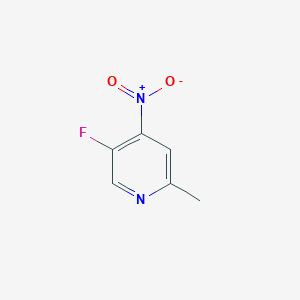
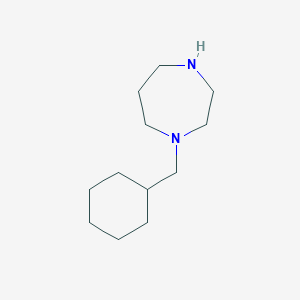
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
